An In-depth Technical Guide to 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose
An In-depth Technical Guide to 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose is a protected derivative of 2-deoxyribose, a critical component of deoxyribonucleic acid (DNA). This compound serves as a key intermediate in the chemical synthesis of various nucleoside analogues, which are fundamental in the development of antiviral and anticancer therapeutic agents. Its protected hydroxyl groups at the C3 and C5 positions and the methoxy group at the anomeric C1 position allow for regioselective modifications, making it a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed hypothetical synthesis protocol, and its primary application in the synthesis of 2'-deoxynucleosides.
Chemical Properties and Characterization
While specific experimental data for 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose is not extensively available in public databases, its properties can be inferred from closely related and well-characterized analogues. It is expected to be a stable, crystalline solid under standard conditions.
Table 1: Physicochemical and Spectral Data of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose and Related Analogues
| Property | 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose (Predicted) | 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-D-ribofuranose | 2-Deoxy-3,5-di-O-benzoylribofuranose |
| Molecular Formula | C₂₀H₂₀O₆ | C₂₁H₂₀O₇ | C₁₉H₁₈O₆ |
| Molecular Weight | 356.37 g/mol | 384.38 g/mol [1] | 342.34 g/mol [2] |
| CAS Number | Not readily available | 2155800-38-5[1] | 112137-63-0[2] |
| Appearance | White to off-white crystalline solid | - | - |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) | - | - |
| ¹H NMR (CDCl₃, ppm) | δ ~7.9-8.1 (m, 4H, Ar-H), ~7.3-7.6 (m, 6H, Ar-H), ~5.4 (m, 1H, H-3), ~5.0 (m, 1H, H-1), ~4.5-4.7 (m, 3H, H-4, H-5a, H-5b), ~3.4 (s, 3H, OCH₃), ~2.3-2.6 (m, 2H, H-2a, H-2b) | - | - |
| ¹³C NMR (CDCl₃, ppm) | δ ~166 (C=O), ~133-128 (Ar-C), ~105 (C-1), ~80 (C-4), ~75 (C-3), ~64 (C-5), ~55 (OCH₃), ~38 (C-2) | - | - |
Note: Predicted NMR data is based on the analysis of related structures and standard chemical shift values. Actual experimental data may vary.
Synthesis Protocol
The synthesis of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose can be achieved from 2-deoxy-D-ribose through a two-step protection process. The following is a detailed, representative experimental protocol.
Step 1: Benzoylation of 2-Deoxy-D-ribose
This step involves the protection of the primary (C5) and secondary (C3) hydroxyl groups of 2-deoxy-D-ribose using benzoyl chloride.
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Materials: 2-Deoxy-D-ribose, Pyridine (anhydrous), Benzoyl chloride, Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Magnetic stirrer, Ice bath, Separatory funnel, Rotary evaporator.
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Procedure:
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Dissolve 2-deoxy-D-ribose in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.
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Slowly add benzoyl chloride dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by adding saturated sodium bicarbonate solution.
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Extract the product with dichloromethane.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purify the resulting crude product (2-deoxy-3,5-di-O-benzoylribofuranose) by column chromatography on silica gel.
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Step 2: Methoxylation of the Anomeric Carbon
The anomeric hydroxyl group of the dibenzoylated sugar is then converted to a methoxy group.
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Materials: 2-Deoxy-3,5-di-O-benzoylribofuranose, Anhydrous methanol, Acetyl chloride or a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf), Anhydrous DCM, Triethylamine, Magnetic stirrer, Inert atmosphere setup.
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Procedure:
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Dissolve the purified 2-deoxy-3,5-di-O-benzoylribofuranose in anhydrous dichloromethane and anhydrous methanol under an inert atmosphere.
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Cool the solution to 0 °C.
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Slowly add a catalytic amount of acetyl chloride or a Lewis acid.
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Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding triethylamine.
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Remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the final product, 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose, by column chromatography.
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Caption: Synthetic pathway for 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose.
Application in Nucleoside Synthesis
The primary utility of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose lies in its role as a glycosyl donor for the synthesis of 2'-deoxynucleosides. The methoxy group at the anomeric position acts as a leaving group in the presence of a Lewis acid, facilitating the formation of a glycosidic bond with a nucleobase.
General Glycosylation Protocol:
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Materials: 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose, Silylated nucleobase (e.g., persilylated thymine), Lewis acid (e.g., TMSOTf), Anhydrous solvent (e.g., acetonitrile or DCM), Quenching solution (e.g., saturated sodium bicarbonate), Standard workup and purification reagents.
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Procedure:
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Dissolve the silylated nucleobase and 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose in an anhydrous solvent under an inert atmosphere.
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Cool the mixture to the desired reaction temperature (often 0 °C to room temperature).
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Add the Lewis acid catalyst dropwise.
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Stir the reaction mixture and monitor by TLC.
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Once the starting material is consumed, quench the reaction with a suitable quenching agent.
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Perform an aqueous workup to remove the catalyst and other water-soluble byproducts.
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Dry the organic phase, concentrate, and purify the protected nucleoside by column chromatography.
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The benzoyl protecting groups can be subsequently removed under basic conditions (e.g., sodium methoxide in methanol) to yield the final 2'-deoxynucleoside.
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Caption: General scheme for the synthesis of 2'-deoxynucleosides.
Safety and Handling
As a biochemical reagent, standard laboratory safety precautions should be observed when handling 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose and its precursors. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose is a valuable synthetic intermediate for the construction of modified 2'-deoxynucleosides. Its strategic protecting group pattern allows for efficient and controlled glycosylation reactions, which are crucial for the development of novel therapeutic agents. While detailed characterization data for this specific compound is sparse in the public domain, its properties and reactivity can be reliably inferred from closely related analogues. The synthetic and application protocols provided in this guide offer a solid foundation for researchers and scientists working in the fields of medicinal chemistry and drug discovery.
